molecular formula C20H17ClN2O5 B11594882 ethyl (2-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate

ethyl (2-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate

Cat. No.: B11594882
M. Wt: 400.8 g/mol
InChI Key: BCZXFOYLVZCWDR-MHWRWJLKSA-N
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Description

Ethyl (2-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is an organic compound with a complex structure that includes a chlorophenyl group, an imidazolidinone ring, and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate typically involves multiple steps. One common method includes the reaction of 3-chlorobenzaldehyde with ethyl phenoxyacetate in the presence of a base to form an intermediate. This intermediate is then reacted with an imidazolidinone derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products .

Scientific Research Applications

Ethyl (2-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-chlorophenyl)(phenoxy)acetate
  • Phenoxyacetic acid derivatives
  • Imidazolidinone derivatives

Uniqueness

Ethyl (2-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .

Properties

Molecular Formula

C20H17ClN2O5

Molecular Weight

400.8 g/mol

IUPAC Name

ethyl 2-[2-[(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C20H17ClN2O5/c1-2-27-18(24)12-28-17-9-4-3-6-13(17)10-16-19(25)23(20(26)22-16)15-8-5-7-14(21)11-15/h3-11H,2,12H2,1H3,(H,22,26)/b16-10+

InChI Key

BCZXFOYLVZCWDR-MHWRWJLKSA-N

Isomeric SMILES

CCOC(=O)COC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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